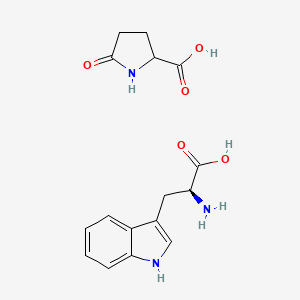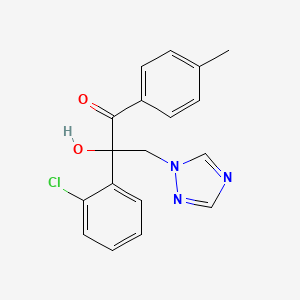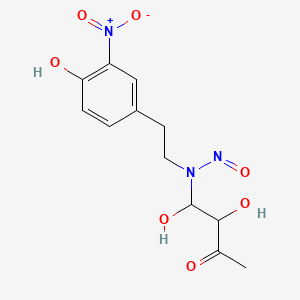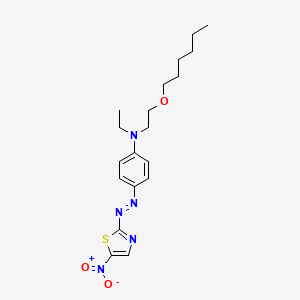
N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)aniline is an organic compound that belongs to the class of azo dyes These compounds are characterized by the presence of an azo group (-N=N-) which links two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)aniline typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 5-nitrothiazole. This involves treating 5-nitrothiazole with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt formed is then coupled with N-Ethyl-N-(2-(hexyloxy)ethyl)aniline in an alkaline medium. This step is crucial for forming the azo linkage between the two aromatic rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and reactant concentrations) are essential for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and thiazole rings, leading to the formation of various oxidized products.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite or catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents such as halogens, nitro groups, or sulfonic acids can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the aniline and thiazole rings.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)aniline has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Industry: Utilized in the dyeing of textiles and other materials due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)aniline involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form stable complexes with various substrates, facilitating its use in staining and as a reagent. The nitrothiazole moiety may also contribute to its biological activity by interacting with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)benzene
- N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)phenol
Uniqueness
N-Ethyl-N-(2-(hexyloxy)ethyl)-4-((5-nitrothiazol-2-yl)azo)aniline is unique due to the presence of both the nitrothiazole and azo groups, which confer distinct chemical and biological properties. Its specific structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
97552-66-4 |
|---|---|
Molekularformel |
C19H27N5O3S |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
N-ethyl-N-(2-hexoxyethyl)-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline |
InChI |
InChI=1S/C19H27N5O3S/c1-3-5-6-7-13-27-14-12-23(4-2)17-10-8-16(9-11-17)21-22-19-20-15-18(28-19)24(25)26/h8-11,15H,3-7,12-14H2,1-2H3 |
InChI-Schlüssel |
HESORDYNQVXDHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


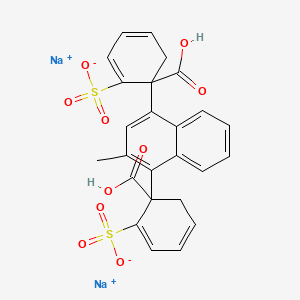
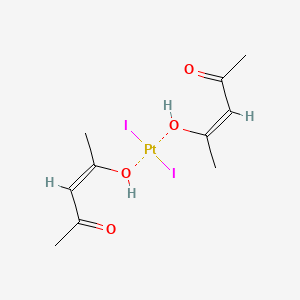
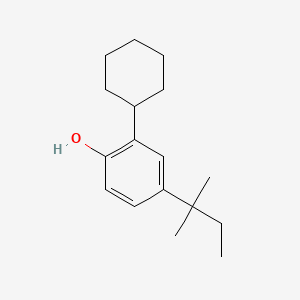
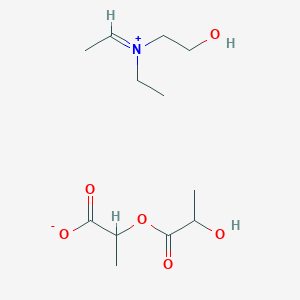

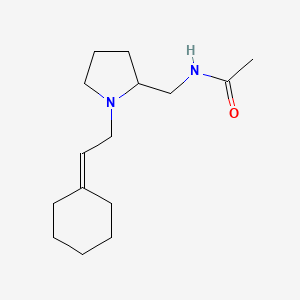
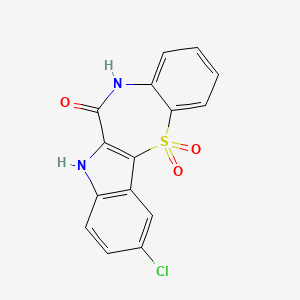
![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)
